3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H15FN4S and its molecular weight is 350.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridazine ring, with a 3-fluorobenzylthio group and a p-tolyl substituent. Its molecular formula is C19H18FN4S, and it is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C19H18FN4S |
Molecular Weight | 366.43 g/mol |
CAS Number | 891124-66-6 |
Synthesis
The synthesis of this compound generally involves multiple steps:
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids.
- Formation of the Pyridazine Ring : Condensation reactions involving hydrazine derivatives and diketones.
- Substitution Reactions : Introduction of the 3-fluorobenzylthio and p-tolyl groups via nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases. The triazole and pyridazine rings facilitate binding to active sites on enzymes or receptors, potentially leading to inhibition or activation of these targets.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory activity against c-Met kinase and exhibited cytotoxicity in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
These results indicate that similar compounds may possess comparable biological activities, suggesting that modifications to the substituents can enhance efficacy against specific cancer types .
Mechanistic Insights
The mechanism underlying the anticancer activity involves apoptosis induction and cell cycle arrest. For example, compound 12e was shown to induce late apoptosis in A549 cells while causing G0/G1 phase arrest . This dual action makes it a promising candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the biological potential of triazolo-pyridazine derivatives:
- In vitro studies using MTT assays demonstrated that compounds with similar structures exhibited moderate to high cytotoxicity against various tumor cell lines.
- Structural optimization led to enhanced selectivity for c-Met inhibition, showcasing the importance of substituent placement on biological activity .
特性
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4S/c1-13-5-7-15(8-6-13)17-9-10-18-21-22-19(24(18)23-17)25-12-14-3-2-4-16(20)11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVVMUZOCBJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。